2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one
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Overview
Description
2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one is an organic compound that features a fluorenone core with a heptyloxy-substituted phenylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one typically involves a condensation reaction between 4-(heptyloxy)benzaldehyde and 9-amino-9H-fluoren-9-one. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is stirred for several hours until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of 2-[(E)-{[4-(Heptyloxy)phenyl]methylamino]-9H-fluoren-9-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photonics: Employed in the development of photonic devices, including sensors and switches.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one depends on its application. In organic electronics, its mechanism involves the transfer of electrons or holes through the conjugated system, facilitating charge transport. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]-9H-fluoren-9-one
- 2-[(E)-{[4-(Ethoxy)phenyl]methylidene}amino]-9H-fluoren-9-one
- 2-[(E)-{[4-(Butoxy)phenyl]methylidene}amino]-9H-fluoren-9-one
Uniqueness
2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one is unique due to its heptyloxy substituent, which imparts specific solubility and electronic properties. This makes it particularly suitable for applications requiring specific hydrophobicity and electronic characteristics, distinguishing it from its shorter alkoxy chain analogs.
Properties
CAS No. |
63238-70-0 |
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Molecular Formula |
C27H27NO2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[(4-heptoxyphenyl)methylideneamino]fluoren-9-one |
InChI |
InChI=1S/C27H27NO2/c1-2-3-4-5-8-17-30-22-14-11-20(12-15-22)19-28-21-13-16-24-23-9-6-7-10-25(23)27(29)26(24)18-21/h6-7,9-16,18-19H,2-5,8,17H2,1H3 |
InChI Key |
BZUJWMLRDGVVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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